molecular formula C17H23N3O2S B2820712 1-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one CAS No. 897478-58-9

1-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B2820712
CAS No.: 897478-58-9
M. Wt: 333.45
InChI Key: RSRNGXQXKPZRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a benzothiazole-piperazine derivative characterized by an ethoxy substituent at the 4-position of the benzothiazole ring and a butanone chain linked to the piperazine moiety.

Properties

IUPAC Name

1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-3-6-15(21)19-9-11-20(12-10-19)17-18-16-13(22-4-2)7-5-8-14(16)23-17/h5,7-8H,3-4,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRNGXQXKPZRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The benzothiazole intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-benzothiazole derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects, particularly in:

  • Anticancer Activity : Studies have shown that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines. The unique structure of 1-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one may enhance its binding affinity to specific cancer targets, making it a candidate for further development in anticancer therapies .

Neuropharmacology

Research indicates that compounds containing piperazine and benzothiazole structures can interact with neurotransmitter systems. This suggests potential applications in treating neurological disorders such as anxiety and depression by modulating serotonin or dopamine receptors .

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. The presence of the benzothiazole ring is known to contribute to antibacterial and antifungal activities, making it a subject of interest for developing new antimicrobial agents .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzothiazole and tested their effects on human cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuropharmacological Effects

A research group investigated the effects of piperazine derivatives on anxiety-like behaviors in rodent models. They found that certain compounds showed promise in reducing anxiety symptoms, suggesting that this compound could be further explored for its neuropharmacological potential .

Mechanism of Action

The mechanism of action of 1-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to anti-inflammatory effects . The compound’s binding to these targets can modulate various signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural analogs differ in substituents on the benzothiazole ring, piperazine attachments, or ketone chain length. Notable examples include:

Compound Name Substituent on Benzothiazole Piperazine Attachment Key Structural Features Molecular Weight (g/mol) logP
Target Compound 4-Ethoxy Butan-1-one Ethoxy group enhances lipophilicity ~305.40* ~3.0*
1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one 4-Chloro Butan-1-one Electronegative Cl may improve binding ~291.80* ~2.8*
1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one N/A (phenyl substituent) Butan-1-one Methoxyphenyl instead of benzothiazole 262.35 2.55
1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one 6-Methoxy Phenylethan-1-one Shorter chain with aromatic ketone ~324.40* ~3.2*
2-Methyl AP-237 N/A (propenyl substituent) Butan-1-one with methyl group Allyl and methyl groups on piperazine ~272.36* ~2.7*

*Estimated based on molecular formula.

  • Ethoxy vs.
  • Ketone Chain Length: Butan-1-one (4-carbon chain) may offer better conformational flexibility compared to phenylethanone () or shorter chains in other analogs .

Key Research Findings

Lipophilicity Trends : Ethoxy and trifluoromethyl groups increase logP compared to methoxy or chloro substituents, suggesting improved blood-brain barrier penetration for CNS targets .

Synthetic Feasibility : Arylpiperazines with electron-deficient aromatic rings (e.g., nitro, trifluoromethyl) show higher yields under optimized conditions, whereas ethoxy groups may require tailored protocols .

Regulatory Implications : Structural similarities to controlled substances (e.g., 2-Methyl AP-237) necessitate careful evaluation of the target compound’s legal status .

Biological Activity

1-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C18H21N5O2S
Molecular Weight 371.5 g/mol
CAS Number 2742031-02-1

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. In a study evaluating various synthesized benzothiazole derivatives, it was found that compounds similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell membranes and inhibition of essential enzymes in microbial metabolism .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that similar benzothiazole derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the activation of caspases and modulation of p53 pathways, leading to increased apoptotic cell death .

Enzyme Inhibition

Enzyme inhibition studies reveal that piperazine derivatives can act as effective inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease. This property is particularly relevant for therapeutic applications in neurodegenerative diseases and gastrointestinal disorders .

Study 1: Antimicrobial Screening

A study conducted by Aziz et al. (2011) synthesized several piperazine derivatives and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that compounds with the benzothiazole moiety showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Study 2: Anticancer Activity

In another study focusing on the anticancer effects of benzothiazole derivatives, it was reported that treatment with these compounds resulted in a significant reduction in cell viability in MCF-7 cells. The study utilized flow cytometry to analyze apoptosis rates, revealing that the compound increased early apoptotic cells significantly compared to the control group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.